molecular formula C8H8Cl2N2O2 B2495674 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide CAS No. 79295-15-1

2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide

Cat. No.: B2495674
CAS No.: 79295-15-1
M. Wt: 235.06
InChI Key: BTOTVAISQCMDLO-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N'-hydroxyethanimidamide (CAS: 333748-88-2) is a synthetic organic compound characterized by a 2,4-dichlorophenoxy group linked to an ethanimidamide backbone with a hydroxylamine substituent . It serves as a critical intermediate in synthesizing oxadiazole-based inhibitors, such as ODZ10117, a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor with demonstrated efficacy in breast cancer models . The compound is synthesized via alkylation of 2,4-dichlorophenol with bromoacetonitrile, followed by hydroxylamine treatment to yield the imidamide .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOTVAISQCMDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323863
Record name 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

79295-15-1
Record name 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Herbicide Development

The primary application of 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide is in the development of selective herbicides. It exhibits potent activity against broadleaf weeds while being less harmful to grasses. This selectivity is crucial for crop management in agricultural practices.

Table 1: Herbicidal Efficacy

CompoundTarget WeedsSelectivityReference
This compoundBroadleaf weedsHigh
2,4-DVarious broadleaf weedsModerate

Plant Cell Culture

In plant biotechnology, the compound serves as an auxin analogue in plant cell cultures. Its role as a dedifferentiation hormone facilitates callus induction, which is vital for tissue culture and genetic engineering of plants.

Table 2: Role in Plant Cell Culture

ApplicationDescriptionReference
Callus InductionEnhances dedifferentiation in plant tissues
Tissue CultureSupports growth and regeneration of plant cells

Biochemical Research

The compound is utilized in biochemical studies to understand its interaction with various enzymes and metabolic pathways. It has shown potential as an inhibitor of enzymes related to disease progression.

Table 3: Enzyme Inhibition Studies

Study FocusEnzyme TargetedFindingsReference
CytotoxicityAcetylcholinesteraseInhibition observed; potential for neurodegenerative disease treatment
Antimicrobial ActivityBacterial enzymesSignificant inhibition against Escherichia coli and Staphylococcus aureus

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal properties of the compound demonstrated its effectiveness against a range of broadleaf weeds. Field trials indicated a significant reduction in weed biomass when applied at recommended rates.

Case Study 2: Antimicrobial Properties

Research evaluating the antimicrobial activity of compounds similar to this compound revealed that it effectively inhibited the growth of common pathogens, suggesting its potential use in agricultural settings to manage plant diseases.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the action of natural plant hormones. This leads to uncontrolled growth and eventual death of the plant. The compound triggers the activation of genes linked to auxins, specifically those essential for the production of ethylene and abscisic acid .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Phenoxy Backbones

2,4-Dichlorophenoxyacetic Acid (2,4-D)
  • Structure: Contains a 2,4-dichlorophenoxy group attached to an acetic acid moiety.
  • Application : A widely used herbicide and synthetic auxin agonist, mimicking plant growth hormones .
  • Toxicity: Classified as a possible human carcinogen (Group 2B by IARC) with documented endocrine-disrupting effects .
  • Key Difference : The carboxylic acid group in 2,4-D contrasts with the hydroxyethanimidamide in the target compound, leading to divergent biological targets (herbicidal vs. anticancer activity) .
2-(2,4-Dichlorophenoxy) Propionic Acid (2,4-DP)
  • Structure: Propionic acid chain substituted with the 2,4-dichlorophenoxy group.
  • Application : Herbicide with auxin-like activity .
  • Toxicity: Designated as a carcinogen (DOT Hazard Class 6.1) with acute dermal and inhalation risks .
  • Key Difference : The propionate backbone enhances lipophilicity compared to the ethanimidamide, influencing environmental persistence and mammalian toxicity .
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloroethyl)acetamide Derivatives
  • Structure : Ethanimidamide replaced with trichloroethyl-acetamide groups.
  • Application : Anti-inflammatory agents targeting COX-2 inhibition .
  • Key Difference : The trichloroethyl moiety enhances steric bulk, improving enzyme selectivity compared to the simpler hydroxyethanimidamide structure .

Analogues with Modified Phenoxy Substituents

2-(2,6-Dichlorophenoxy)-N'-hydroxyethanimidamide
  • Structure: Dichloro substitution at positions 2 and 6 on the phenoxy ring.
2-(4-Chloro-3-methylphenoxy)-N'-hydroxyethanimidamide
  • Structure: Incorporates a methyl group at position 3 and chlorine at position 4 on the phenoxy ring.
  • Application: Unknown, but methyl substitution may enhance metabolic stability .
  • Key Difference : Methylation introduces hydrophobicity, altering pharmacokinetic properties relative to the target compound .

Functional Analogues in Pharmacology

ODZ10117
  • Structure : Oxadiazole heterocycle derived from the target compound.
  • Application : STAT3 inhibitor with in vivo antitumor activity .
  • Key Difference : Cyclization of the hydroxyethanimidamide into an oxadiazole ring enhances binding affinity to STAT3’s SH2 domain .
Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)
  • Structure: Dichlorophenoxy group linked to a chlorinated phenol.
  • Application: Antimicrobial agent and enoyl-acyl carrier protein reductase (InhA) inhibitor .
  • Key Difference: Phenolic hydroxyl group enables coordination with InhA’s active site, unlike the ethanimidamide’s nitrogen-rich backbone .

Biological Activity

2-(2,4-Dichlorophenoxy)-N'-hydroxyethanimidamide is a synthetic compound derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H11Cl2N3O2
  • Molecular Weight : 276.12 g/mol

This compound features a dichlorophenoxy group, which is known for its herbicidal properties, along with a hydroxyethanimidamide moiety that may contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of 2,4-D exhibit significant anti-inflammatory properties. Molecular docking studies have shown that compounds related to this compound can effectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is pivotal in the inflammatory process. The binding energy values suggest strong interactions with the COX-2 active site, outperforming traditional compounds like 2,4-D itself .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For instance, thiosemicarbazide derivatives related to this compound have demonstrated cytotoxic effects against gastric cancer cell lines (MKN74) while sparing normal fibroblasts . The mechanisms of action include:

  • Induction of Apoptosis : Compounds showed a significant increase in late apoptotic cells.
  • Cell Cycle Arrest : These compounds primarily affected the S phase of the cell cycle, indicating interference with DNA replication.
  • DNA Damage : Analysis revealed the presence of abasic sites and double-strand breaks (DSBs) in treated cells .

Comparative Analysis of Biological Activities

Compound Activity Type Target/Cell Line Effect Observed
This compoundAnti-inflammatoryCOX-2 enzymeStrong binding affinity
Thiosemicarbazide derivativeAnticancerMKN74 gastric cancer cellsInduces apoptosis; cell cycle arrest in S phase; DNA damage

Case Studies and Research Findings

  • Molecular Docking Studies : A study conducted using AutoDock Vina highlighted that the synthesized derivatives of this compound showed superior binding affinities compared to traditional anti-inflammatory agents .
  • Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives had selective toxicity towards cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .
  • DNA Interaction Studies : Spectroscopic analyses indicated that these compounds could intercalate with DNA, potentially disrupting replication processes and leading to cell death .

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